N-[3-(acetylamino)phenyl]-4-oxo-3-phenyl-3,4-dihydroquinazoline-7-carboxamide

Positional isomerism Quinazoline pharmacophore Structure-activity relationship

N-[3-(Acetylamino)phenyl]-4-oxo-3-phenyl-3,4-dihydroquinazoline-7-carboxamide (molecular formula C₂₃H₁₈N₄O₃, exact mass 398.14 g/mol) is a fully synthetic small molecule belonging to the 3,4-dihydro‑4‑oxoquinazoline‑7‑carboxamide class. The compound comprises a central quinazolin‑4(3H)‑one core substituted at N3 with a phenyl ring and at C7 with a carboxamide linked to a 3‑(acetylamino)phenyl moiety.

Molecular Formula C23H18N4O3
Molecular Weight 398.4 g/mol
Cat. No. B12176695
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[3-(acetylamino)phenyl]-4-oxo-3-phenyl-3,4-dihydroquinazoline-7-carboxamide
Molecular FormulaC23H18N4O3
Molecular Weight398.4 g/mol
Structural Identifiers
SMILESCC(=O)NC1=CC(=CC=C1)NC(=O)C2=CC3=C(C=C2)C(=O)N(C=N3)C4=CC=CC=C4
InChIInChI=1S/C23H18N4O3/c1-15(28)25-17-6-5-7-18(13-17)26-22(29)16-10-11-20-21(12-16)24-14-27(23(20)30)19-8-3-2-4-9-19/h2-14H,1H3,(H,25,28)(H,26,29)
InChIKeyOZEAVTHYZYFECC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[3-(Acetylamino)phenyl]-4-oxo-3-phenyl-3,4-dihydroquinazoline-7-carboxamide – Quinazoline Scaffold and Baseline Identity for Targeted Procurement


N-[3-(Acetylamino)phenyl]-4-oxo-3-phenyl-3,4-dihydroquinazoline-7-carboxamide (molecular formula C₂₃H₁₈N₄O₃, exact mass 398.14 g/mol) is a fully synthetic small molecule belonging to the 3,4-dihydro‑4‑oxoquinazoline‑7‑carboxamide class . The compound comprises a central quinazolin‑4(3H)‑one core substituted at N3 with a phenyl ring and at C7 with a carboxamide linked to a 3‑(acetylamino)phenyl moiety. It is a positional isomer of the well‑indexed *para*‑acetylamino analog (CAS 1144472‑45‑6) , and the class is broadly described in patents covering amino‑azaheterocyclic carboxamides as bioactive scaffolds [1].

Why the N-[3-(Acetylamino)phenyl] Regioisomer Cannot Be Replaced by the Para Isomer or Other In‑Class Analogs


The *meta*‑acetylamino substitution pattern on the phenyl ring directly determines the three‑dimensional presentation of the hydrogen‑bond donor/acceptor pharmacophore, which is expected to influence target binding, selectivity, and physicochemical properties relative to the *para* isomer (CAS 1144472‑45‑6) or other 4‑oxo‑3‑phenyl‑3,4‑dihydroquinazoline‑7‑carboxamide analogs . In closely related quinazoline carboxamide series, even a single atom shift in the substitution position can redirect kinase selectivity or alter logD by >0.5 units, precluding simple interchange without re‑validation of biological activity [1]. Therefore, procurement decisions that treat this compound as identical to its regioisomers or generic “quinazoline carboxamide” probes risk introducing uncontrolled variables in target‑engagement, ADME, or phenotypic screening workflows.

Quantitative Differentiation of N-[3-(Acetylamino)phenyl]-4-oxo-3-phenyl-3,4-dihydroquinazoline-7-carboxamide Against Key Comparators


Positional Isomerism: Meta vs. Para Acetylamino Substitution as a Determinant of Molecular Recognition

The target compound bears the acetylamino group at the *meta* position of the pendent phenyl ring, whereas the most closely indexed analog (CAS 1144472‑45‑6) carries the identical group at the *para* position . In analogous quinazoline‑7‑carboxamide series, a *meta*→*para* shift in a hydrogen‑bonding substituent has been shown to alter IC₅₀ values by >20‑fold against kinase targets, due to changed vector angles of the terminal amide [1]. While no direct biochemical comparison of these two isomers has been published, the class‑level observation provides a quantifiable justification for differentiating the two regioisomers during scientific selection.

Positional isomerism Quinazoline pharmacophore Structure-activity relationship

Core Scaffold Differentiation: 4‑Oxo‑3‑phenyl‑3,4‑dihydroquinazoline vs. 4‑Amino‑Substituted Quinazoline Isosteres

The target compound contains a 4‑oxo‑3‑phenyl‑3,4‑dihydroquinazoline core, which differs from the more common 4‑amino‑substituted quinazoline kinase inhibitor scaffolds (e.g., gefitinib, erlotinib) [1]. Literature surveys demonstrate that 4‑oxo‑3,4‑dihydroquinazolines often exhibit distinct Type II kinase binding modes and reduced hERG liability compared to 4‑aminoquinazolines, with IC₅₀ values against hERG typically >30 µM for the 4‑oxo class versus sub‑micromolar for 4‑anilinoquinazolines [2]. This class‑level differentiation supports the use of the target compound in screens where avoiding hERG‑mediated cardiotoxicity is a priority.

Quinazoline scaffold Isosteric replacement Kinase selectivity

Patent‑Documented Utility: Coverage in Amino‑Azaheterocyclic Carboxamide Filings

The compound falls within the generic Markush structure of US Patent US20140107156A1, which claims amino‑azaheterocyclic carboxamides as kinase inhibitors, distinct from the narrower quinazoline carboxamide azetidine patents (e.g., US8946247) that explicitly require an azetidine substituent [1]. The broad patent family encompassing this compound reports IC₅₀ values <100 nM for representative examples against PI3K isoforms, whereas the azetidine‑containing series primarily targets mTOR with IC₅₀ values in the 10–50 nM range [2]. This indicates a differentiated kinase selectivity profile potentially relevant for PI3K‑focused research programs.

Patent landscape Chemical space coverage Kinase inhibitor

Highest‑Value Application Scenarios for N-[3-(Acetylamino)phenyl]-4-oxo-3-phenyl-3,4-dihydroquinazoline-7-carboxamide


PI3K‑Focused Lead Optimization Requiring a Defined Regioisomeric Probe

When a medicinal chemistry program targeting the PI3K pathway requires a quinazoline‑7‑carboxamide probe with a *meta*‑acetylaminophenyl substituent, the target compound provides a well‑defined chemical entity consistent with the Markush structures of the amino‑azaheterocyclic carboxamide patent family [1]. Its regioisomeric identity (meta) differentiates it from the commercially indexed *para* isomer (CAS 1144472‑45‑6) , ensuring that structure‑activity relationships are not confounded by positional effects known to modulate kinase potency by >20‑fold [2].

Cardiosafety‑Aware Phenotypic Screening with 4‑Oxoquinazoline Scaffolds

For cell‑based or in vivo phenotypic screens where cardiac ion‑channel off‑target effects must be minimized, the 4‑oxo‑3‑phenyl‑3,4‑dihydroquinazoline core offers a class‑inferred hERG IC₅₀ advantage of >30 µM compared to 4‑anilinoquinazoline isosteres that often inhibit hERG at sub‑micromolar concentrations [3]. Procuring the target compound for such screens reduces the risk of false positives arising from hERG‑mediated cytotoxicity or electrophysiological artifacts.

Chemical Biology Studies Exploring Positional Isomerism in Quinazoline Pharmacophores

The compound serves as a critical *meta*‑substituted comparator in systematic studies of positional isomerism across the quinazoline‑7‑carboxamide series. Side‑by‑side testing with the *para* analog (CAS 1144472‑45‑6) enables deconvolution of regioisomer‑dependent target engagement and ADME properties, an approach validated in prior quinazoline fragment‑based design campaigns where positional shifts altered ligand efficiency metrics by >0.3 log units [2].

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